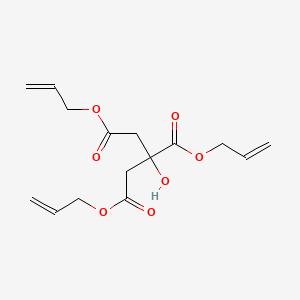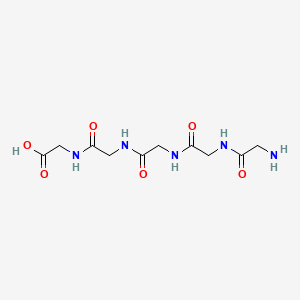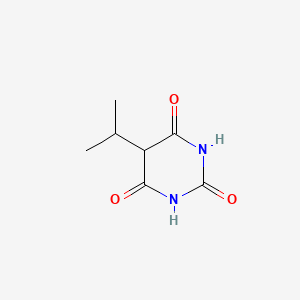![molecular formula C17H44N3NaO15P5 B1581373 [Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid CAS No. 35657-77-3](/img/structure/B1581373.png)
[Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid, also known as BHMTPMP, is a phosphonic acid derivative. It has a molecular weight of 685.4 g/mol. It is used as a scale and corrosion inhibitor for oilfield water treatment, industrial circulating cooling water, and boiler water treatment . It is also an effective scale inhibitor for carbonate and sulfate scale .
Chemical Reactions Analysis
BHMTPMPA is known for its excellent water solubility and thermal stability. It has a high tolerance for calcium ions across a wide pH range and at high temperatures up to 120°C .Physical And Chemical Properties Analysis
Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid is a dark brown liquid . It has a density of 1.606 g/cm3 . It has a boiling point of 1002.7ºC at 760 mmHg . It has a flash point of 560.2ºC . It is highly soluble in water and has excellent thermal stability .Wissenschaftliche Forschungsanwendungen
Verhinderer von Ablagerungen und Korrosion
BHMTPMPA wird als Verhinderer von Ablagerungen und Korrosion für die Wasseraufbereitung in Ölfeldern eingesetzt . Es hat eine gute Wirkung gegen die Bildung von Karbonat- und Sulfatablagerungen .
Behandlung von industriellem Kühlwasser im Umlauf
Im Bereich der Behandlung von industriellem Kühlwasser im Umlauf wird BHMTPMPA als Verhinderer von Ablagerungen eingesetzt . Es trägt zur Aufrechterhaltung der Effizienz des Kühlsystems bei, indem es die Bildung von Ablagerungen verhindert.
Kesselwasserbehandlung
BHMTPMPA wird auch bei der Behandlung von Kesselwasser eingesetzt . Es trägt dazu bei, die Bildung von Ablagerungen und Korrosion zu verhindern und somit die Lebensdauer und Effizienz des Kessels zu verbessern.
Chelatbildner
BHMTPMPA wirkt als hochwirksamer Verhinderer von Ablagerungen vom Chelattyp . Es bindet Metallionen unter Bildung eines stabilen, wasserlöslichen Komplexes, der leicht entfernt werden kann.
Thermische Stabilität
BHMTPMPA weist eine hervorragende Wasserlöslichkeit und thermische Stabilität in einem breiten pH-Bereich und bei hohen Temperaturen von 120 °C auf . Dies macht es für Anwendungen geeignet, die Stabilität unter wechselnden Bedingungen erfordern.
Hohe Toleranz gegenüber Calciumionen
BHMTPMPA hat eine hohe Toleranz gegenüber Calciumionen . Diese Eigenschaft macht es besonders nützlich in hartem Wasser, in dem Calciumionen reichlich vorhanden sind.
Wirkmechanismus
Target of Action
Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid, hereafter referred to by its full name, is primarily targeted towards carbonate and sulfate scales . These scales are mineral deposits that form on surfaces in contact with water, and they can cause significant problems in various industrial processes, including water treatment and oilfield operations .
Mode of Action
The compound acts as a highly efficient chelating type scale inhibitor . Chelation involves the formation of multiple bonds between a molecule (the chelating agent) and a metal ion. In this case, the compound forms chelates with the metal ions present in carbonate and sulfate scales, preventing them from depositing on surfaces .
Biochemical Pathways
The chelation process can disrupt the normal biochemical pathways of the metal ions, preventing them from participating in reactions that lead to scale formation .
Pharmacokinetics
These properties suggest that the compound can be easily distributed in aqueous environments and can remain stable even at high temperatures (up to 120°C) .
Result of Action
The primary result of the compound’s action is the prevention of carbonate and sulfate scale formation . By chelating the metal ions in these scales, the compound prevents them from depositing on surfaces. This can help to maintain the efficiency of industrial processes and extend the lifespan of equipment .
Action Environment
The compound’s action, efficacy, and stability are influenced by various environmental factors. It has been noted that the compound exhibits excellent water solubility and thermal stability across a wide pH range and at high temperatures . This suggests that the compound can be effective in a variety of environments, including those with varying pH levels and temperatures .
Safety and Hazards
Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid should be stored in a shady room and dry place . Contact with skin and eyes should be avoided . It is classified as a hazardous substance with hazard code C and risk statement R34 . Safety measures include avoiding the formation of dust and aerosols, obtaining special instructions before use, and providing appropriate exhaust ventilation at places where dust is formed .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of [Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid can be achieved through a multi-step reaction pathway.", "Starting Materials": [ "Hexamethylenediamine", "Phosphorus trichloride", "Sodium hydroxide", "Methylamine", "Formaldehyde", "Sodium borohydride", "Phosphorous acid", "Sulfuric acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Hexamethylenediamine is reacted with phosphorus trichloride to form bis(6-chlorohexyl)amine.", "Step 2: Bis(6-chlorohexyl)amine is reacted with sodium hydroxide to form bis(6-hydroxyhexyl)amine.", "Step 3: Bis(6-hydroxyhexyl)amine is reacted with methylamine and formaldehyde to form bis(6-methylaminohexyl)amine.", "Step 4: Bis(6-methylaminohexyl)amine is reacted with phosphorus trichloride to form bis[6-(chloromethylphosphonic)amino]hexylamine.", "Step 5: Bis[6-(chloromethylphosphonic)amino]hexylamine is reacted with sodium borohydride to form bis[6-(methylphosphonic)amino]hexylamine.", "Step 6: Bis[6-(methylphosphonic)amino]hexylamine is reacted with phosphorous acid and sulfuric acid to form [Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid.", "Step 7: The product is purified using hydrogen peroxide and water." ] } | |
CAS-Nummer |
35657-77-3 |
Molekularformel |
C17H44N3NaO15P5 |
Molekulargewicht |
708.4 g/mol |
IUPAC-Name |
[bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid |
InChI |
InChI=1S/C17H44N3O15P5.Na/c21-36(22,23)13-18(9-5-1-3-7-11-19(14-37(24,25)26)15-38(27,28)29)10-6-2-4-8-12-20(16-39(30,31)32)17-40(33,34)35;/h1-17H2,(H2,21,22,23)(H2,24,25,26)(H2,27,28,29)(H2,30,31,32)(H2,33,34,35); |
InChI-Schlüssel |
ROABSRJCFWPDSN-UHFFFAOYSA-N |
SMILES |
C(CCCN(CP(=O)(O)O)CP(=O)(O)O)CCN(CCCCCCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O |
Kanonische SMILES |
C(CCCN(CP(=O)(O)O)CP(=O)(O)O)CCN(CCCCCCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O.[Na] |
Andere CAS-Nummern |
35657-77-3 |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




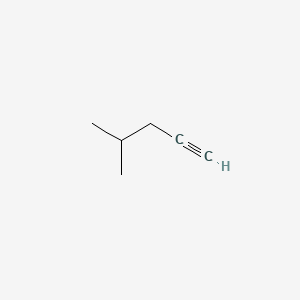
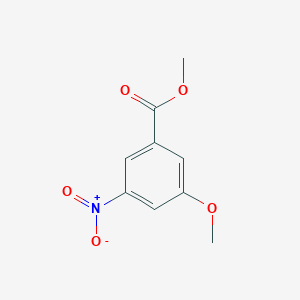
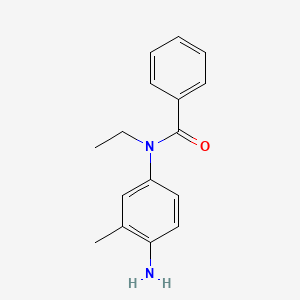

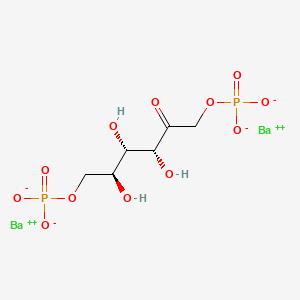
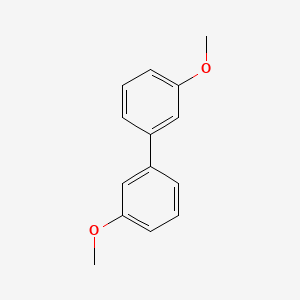
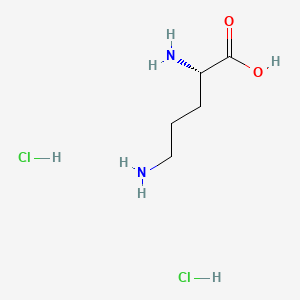
![Disodium 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis(benzenesulphonate)](/img/structure/B1581305.png)
